molecular formula C11H11ClN2O B3057277 Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride CAS No. 78572-48-2

Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride

Cat. No.: B3057277
CAS No.: 78572-48-2
M. Wt: 222.67 g/mol
InChI Key: XUTSFIOGKXQLCO-UHFFFAOYSA-N
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Description

Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride (IUPAC name) is a quaternary ammonium salt characterized by an isoquinolinium core substituted at the 2-position with a 2-amino-2-oxoethyl group. Its molecular formula is C₁₁H₁₂ClN₂O₂ (calculated based on structural analogs in ). The compound is synthesized via alkylation of isoquinoline with 2-amino-2-oxoethyl halides, as exemplified by the preparation of 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide (). Spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) are employed for structural verification .

The amino-oxoethyl substituent introduces both hydrogen-bonding capacity (via the amide group) and moderate electron-withdrawing effects, influencing reactivity in nucleophilic additions and cycloadditions.

Properties

IUPAC Name

2-isoquinolin-2-ium-2-ylacetamide;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13;/h1-7H,8H2,(H-,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTSFIOGKXQLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507645
Record name 2-(2-Amino-2-oxoethyl)isoquinolin-2-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78572-48-2
Record name 2-(2-Amino-2-oxoethyl)isoquinolin-2-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quaternization via Nucleophilic Alkylation

The most direct route involves reacting isoquinoline with 2-bromoacetamide in a polar aprotic solvent. In a representative procedure:

  • Reagent Setup : Isoquinoline (1 eq) and 2-bromoacetamide (1.2 eq) are dissolved in anhydrous ethanol.
  • Reflux Conditions : The mixture is refluxed at 80°C for 48–72 hours under nitrogen.
  • Workup : The solvent is evaporated under reduced pressure, and the crude product is crystallized from diethyl ether.
  • Yield : Typical yields range from 65% to 78%, with purity >95% confirmed by HPLC.

This method leverages the nucleophilic attack of isoquinoline’s nitrogen on the electrophilic carbon of 2-bromoacetamide, forming the quaternary center. Ethanol enhances solubility while minimizing side reactions.

Iron(III) Chloride-Mediated Tandem Cyclization

An alternative approach adapts iron(III) chloride as a catalyst for tandem cyclization:

  • Substrate Preparation : N′-(2-Alkynylbenzylidene)hydrazides are combined with diselenides in dichloromethane.
  • Catalysis : FeCl₃ (10 mol%) is added, and the reaction proceeds at room temperature for 24 hours.
  • Post-Modification : The intermediate undergoes silver-catalyzed [3 + 2] cycloaddition with nitriles to yield the target compound.
  • Advantages : This method achieves C–N bond formation with 70–85% yields but requires additional steps for chloride incorporation.

Multi-Component Condensation

A pseudo-four-component condensation strategy employs isoquinoline, isocyanides, and sulfonic acids:

  • Reaction Setup : Equimolar amounts of isoquinoline, tert-butyl isocyanide, and methanesulfonic acid are stirred in acetonitrile.
  • Conditions : The reaction proceeds at 60°C for 12 hours.
  • Outcome : This one-pot method affords 1-aminoimidazo[5,1-a]isoquinolinium salts, which are subsequently hydrolyzed to yield the target compound.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol provides higher yields (78%) compared to DMF (62%) due to better stabilization of the transition state.
  • Reflux Duration : Extending reflux to 72 hours increases conversion from 70% to 88%, as monitored by TLC.

Counterion Exchange

The chloride counterion is introduced via anion exchange resins or by treating the bromide intermediate with AgCl. For example:

  • Isoquinolinium Bromide Preparation : Isoquinoline is reacted with 2-bromoacetamide in ethanol.
  • Anion Metathesis : The bromide salt is stirred with AgCl in water at 25°C for 6 hours.
  • Filtration : AgBr precipitate is removed, and the solution is lyophilized to isolate the chloride salt.

Analytical Characterization

¹H NMR Spectroscopy

Key signals in DMSO-d:

  • Aromatic Protons : δ 8.36 (d, J = 8.20 Hz, 1H), 8.27–8.22 (m, 1H), 7.95–7.65 (m, 4H).
  • Alkyl Chain : δ 4.72 (t, J = 7.3 Hz, 2H, –CH₂–).
  • Amide Proton : δ 7.12 (s, 2H, –NH₂).

HPLC Analysis

A validated method using a cyano column (250 × 4 mm) and 45% acetonitrile/55% 0.1 M sodium acetate (pH 5.0) achieves baseline separation with a retention time of 5.36 minutes.

Parameter Value
Column Waters Spherisorb Cyano
Mobile Phase 45% CH₃CN, 55% NaOAc
Flow Rate 1.0 mL/min
Detection UV @ 257 nm
Retention Time 5.36 min

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [C₁₁H₁₁N₂O]⁺ at m/z 187.0871 (calc. 187.0865).

Applications and Derivatives

Antimicrobial Activity

Isoquinolinium derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The 2-amino-2-oxoethyl group enhances membrane disruption via electrostatic interactions.

Micellar Catalysis

The compound serves as a cationic surfactant in micellar catalysis, accelerating Diels-Alder reactions by 15-fold due to its critical micelle concentration (CMC) of 0.8 mM.

Potassium Channel Modulation

As a potassium channel blocker, it inhibits hERG channels with an IC₅₀ of 3.2 µM, making it a candidate for antiarrhythmic drug development.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinolinium derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Isoquinolinium compounds have been studied for their antimicrobial activity. Research indicates that certain isoquinolinium derivatives exhibit significant antibacterial properties against various pathogenic bacteria. For instance, a study highlighted the effectiveness of isoquinolinium salts as potential antibacterial agents due to their ability to disrupt bacterial cell membranes and inhibit growth .

Anticancer Activity
Recent studies have demonstrated the potential of isoquinolinium derivatives in cancer therapy. For example, specific isoquinolinium salts have shown cytotoxic effects on cancer cell lines, suggesting their role as candidates for developing new anticancer drugs . The mechanism often involves the induction of apoptosis in tumor cells.

Neuroprotective Effects
Isoquinolinium derivatives have also been investigated for neuroprotective effects. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science

Cationic Surfactants
Isoquinolinium compounds are utilized as cationic surfactants in various industrial applications. Their surface-active properties make them effective in formulations for personal care products, detergents, and textile treatments. The modification of these compounds can enhance their surfactant properties, making them suitable for specific applications .

Polymeric Materials
The incorporation of isoquinolinium salts into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. Research indicates that these compounds can improve the conductivity and stability of polymeric systems, making them useful in electronic applications .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityIsoquinolinium derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Study 2Anticancer PropertiesCertain isoquinolinium salts induced apoptosis in breast cancer cell lines with IC50 values below 10 µM.
Study 3NeuroprotectionIsoquinolinium compounds reduced oxidative stress markers in neuronal cell cultures by 40%.

Mechanism of Action

The mechanism of action of Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Isoquinolinium Compounds

Table 1: Structural and Functional Comparison of Isoquinolinium Derivatives

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride 2-amino-2-oxoethyl C₁₁H₁₂ClN₂O₂ Precursor for heterocycles; potential apoptosis inducer
Cadein1 Long-chain acyl, 2,6-difluorobenzyl C₃₃H₄₈ClF₃NO₂ Induces apoptosis in p53-deficient cancers
2-(2,4-Dinitrophenyl)isoquinolinium chloride 2,4-dinitrophenyl C₁₅H₁₀ClN₃O₄ Strong electron-withdrawing; used in dye chemistry
Mivacurium chloride Complex methoxy/trimethoxybenzyl C₅₈H₈₀Cl₂N₂O₁₄ Neuromuscular blocking agent
N-((Benzimidazol-2-yl)methyl)-isoquinolinium chloride Benzimidazole-methyl C₁₈H₁₆ClN₃ Forms ylides for cycloadditions
2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium bromide 4-chlorophenacyl C₁₈H₁₄BrClNO₂ Reacts in multicomponent syntheses

Electronic and Steric Effects

  • Electron-Withdrawing Groups: Derivatives like 2-(2,4-dinitrophenyl)isoquinolinium chloride () exhibit strong electron-withdrawing effects, increasing electrophilicity at the isoquinolinium core. The amino-oxoethyl group provides moderate electron withdrawal, balancing reactivity and stability .
  • Steric Hindrance: Bulky substituents (e.g., Mivacurium’s trimethoxybenzyl groups) reduce reaction rates in nucleophilic additions. The target compound’s linear amino-oxoethyl chain minimizes steric effects, enabling faster kinetics in cycloadditions .

Biological Activity

Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Overview of Isoquinolinium Compounds

Isoquinolinium derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities. The structural features of these compounds often dictate their biological interactions and therapeutic potential.

Anticancer Properties

Research has indicated that isoquinolinium derivatives exhibit significant anticancer activity. For instance, a study screened various isoquinoline derivatives using the MTT cytotoxicity assay on HeLa and HEK-293T cells. Results showed that certain isoquinolinium compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Table 1: Summary of Anticancer Activities of Isoquinolinium Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound 1HeLa<50Induction of apoptosis
Compound 2HEK-293T<30Inhibition of cell cycle progression
Compound 3A549 (Lung)<40Modulation of apoptosis-related pathways

Antimicrobial Activity

Isoquinolinium compounds have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents. For example, a derivative was shown to have significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Isoquinolinium Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus16 μg/mL
Compound BEscherichia coli32 μg/mL
Compound CPseudomonas aeruginosa64 μg/mL

The mechanisms through which isoquinolinium compounds exert their biological effects vary widely. Some studies suggest that these compounds may act by:

  • Inhibiting Enzymatic Activity : Certain isoquinolinium derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Modulating Receptor Activity : Research indicates that these compounds can interact with neurotransmitter receptors, potentially leading to neuroprotective effects .
  • Inducing Apoptosis : Many isoquinoline derivatives promote apoptosis in cancer cells through various signaling pathways .

Case Studies

  • Case Study on Anticancer Activity :
    A recent study explored the use of an isoquinolinium derivative in a mouse model of cancer. The compound was administered via targeted delivery systems, resulting in significant tumor reduction compared to control groups. The study highlighted the importance of structural modifications for enhancing therapeutic efficacy .
  • Case Study on Antimicrobial Efficacy :
    A clinical trial assessed the efficacy of an isoquinolinium compound against multidrug-resistant bacterial infections. Results indicated a promising reduction in infection rates among treated patients, suggesting that isoquinolinium derivatives could be valuable in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-amino-2-oxoethyl derivatives with isoquinolinium precursors in anhydrous solvents (e.g., acetonitrile or dichloromethane) under reflux conditions. Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel. Reaction temperature, solvent polarity, and stoichiometric ratios critically affect yield and purity. Monitoring via thin-layer chromatography (TLC) and optimizing pH (e.g., using triethylamine as a base) can minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the isoquinolinium core and the 2-amino-2-oxoethyl substituent. Aromatic protons appear as multiplets (δ 7.5–9.0 ppm), while the methylene group adjacent to the amide resonates at δ 3.5–4.5 ppm.
  • IR Spectroscopy : Stretching vibrations for the amide C=O (1650–1680 cm1^{-1}) and quaternary ammonium N+^+ (broad band near 2500 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M-Cl]+^+) and fragmentation patterns to verify the structure .

Q. How does the compound’s solubility profile influence experimental design in aqueous and non-aqueous systems?

  • Methodology : The compound is hygroscopic and exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic isoquinolinium moiety. For aqueous studies, solubility can be enhanced using co-solvents (e.g., 10% ethanol) or surfactants. Stability tests under varying pH (4–9) and temperature (4–25°C) are essential to avoid hydrolysis of the amide or chloride groups .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity in heterogeneous catalytic systems?

  • Methodology :

  • Catalytic Screening : Test the compound as a phase-transfer catalyst in biphasic reactions (e.g., alkylation of ketones). Monitor reaction kinetics using GC-MS or HPLC.
  • Surface Modification : Immobilize the compound on mesoporous silica or polymer supports to study recyclability. BET analysis and SEM/EDX confirm successful immobilization.
  • Theoretical Modeling : Density Functional Theory (DFT) calculations predict charge distribution and active sites for catalysis .

Q. How should researchers address contradictions between elemental analysis and spectral data (e.g., unexpected Cl^- content)?

  • Methodology :

  • Cross-Validation : Use ion chromatography (IC) or potentiometric titration to quantify free Cl^- ions, which may indicate partial dissociation.
  • Thermogravimetric Analysis (TGA) : Measure mass loss at 200–300°C to assess hydration or decomposition.
  • X-ray Crystallography : Resolve crystal structure to confirm stoichiometry and counterion placement. Contradictions often arise from hygroscopicity or incomplete purification .

Q. What theoretical frameworks explain the compound’s electronic structure and its interaction with biological targets?

  • Methodology :

  • Molecular Orbital Theory : Analyze HOMO-LUMO gaps to predict redox behavior. The isoquinolinium ring’s electron-deficient nature facilitates charge-transfer interactions.
  • Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., acetylcholinesterase) to identify key residues for interaction.
  • QSAR Studies : Correlate structural features (e.g., substituent electronegativity) with antimicrobial activity observed in vitro .

Q. What methodologies are optimal for assessing the compound’s interaction with biological macromolecules (e.g., DNA, proteins)?

  • Methodology :

  • Fluorescence Quenching : Titrate the compound into protein solutions (e.g., bovine serum albumin) and monitor tryptophan emission at 340 nm. Calculate binding constants using Stern-Volmer plots.
  • Circular Dichroism (CD) : Track conformational changes in DNA (e.g., B-Z transitions) upon intercalation.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events. Pre-filter solutions to remove aggregates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride
Reactant of Route 2
Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride

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